(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid

Catalog No.
S864041
CAS No.
871362-79-7
M.F
C8H8BF3O3
M. Wt
219.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid

CAS Number

871362-79-7

Product Name

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid

IUPAC Name

[3-methyl-4-(trifluoromethoxy)phenyl]boronic acid

Molecular Formula

C8H8BF3O3

Molecular Weight

219.96 g/mol

InChI

InChI=1S/C8H8BF3O3/c1-5-4-6(9(13)14)2-3-7(5)15-8(10,11)12/h2-4,13-14H,1H3

InChI Key

SSYRQCUQKJTPDJ-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)C)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)C)(O)O

Medicinal Chemistry

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid serves as a valuable building block for the synthesis of novel pharmaceuticals. Its structure allows it to participate in chemical reactions known as Suzuki-Miyaura couplings []. These couplings create carbon-carbon bonds, enabling the construction of complex molecules with potential therapeutic applications [].

There is some evidence suggesting (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid may act as a CYP3A4 inhibitor []. CYP3A4 is a vital enzyme involved in the metabolism of many drugs. Inhibitors of this enzyme can potentially alter how the body processes certain medications []. However, more research is required to fully understand the in vivo inhibitory effects of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid.

Molecular Structure Analysis

The key feature of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is its planar aromatic ring structure with the following substituents:

  • A methyl group (CH3) at the 3rd position of the phenyl ring, introducing a slight electron-donating effect.
  • A trifluoromethoxy group (OCF3) at the 4th position. This electron-withdrawing group can influence the reactivity of the boronic acid moiety.

The presence of the boronic acid group (B(OH)2) bonded directly to the phenyl ring allows this compound to participate in coupling reactions for the formation of new carbon-carbon bonds.


Chemical Reactions Analysis

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is primarily used as a reactant in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides (R-X) or triflates (R-OTf) []. A generic example is shown below:

R-X + (3-Methyl-4-(trifluoromethoxy)phenyl)B(OH)2 -> R-(3-Methyl-4-(trifluoromethoxy)phenyl) + KX + B(OH)3 (where R is an organic group and X is a halogen)

The specific reaction conditions and catalyst system employed will depend on the desired product and the nature of the organic halide coupling partner.

This boronic acid is particularly notable for its role in Suzuki-Miyaura coupling reactions, which facilitate the formation of biaryl compounds from aryl boronic acids and aryl halides using palladium catalysts. The presence of the trifluoromethoxy group may influence the reaction's efficiency and selectivity . Additionally, (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid can undergo hydrolysis to form corresponding phenolic compounds under acidic or basic conditions .

The synthesis of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid typically involves several methods:

  • Direct Boronation: This method utilizes boron reagents to introduce the boronic acid functionality onto the aromatic ring.
  • Suzuki Coupling: This approach employs pre-synthesized aryl halides and boronic acids to form the desired compound through palladium-catalyzed reactions .
  • Functionalization of Trifluoromethyl Compounds: Starting from commercially available trifluoromethylated phenols, subsequent reactions can yield the target compound .

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid finds applications primarily in:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: Its derivatives may be explored for developing new pharmaceuticals, especially those targeting metabolic pathways in cancer cells .
  • Material Science: The compound can be used in creating functional materials through polymerization techniques involving boron chemistry.

Studies on interaction mechanisms involving (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid often focus on its binding properties with various substrates. The presence of fluorine atoms enhances hydrogen bonding interactions, which can lead to stronger complexes with biological molecules or polymers . Research also indicates that fluorinated boronic acids exhibit unique solubility profiles that affect their interactions with solvents and other chemical species.

Several compounds share structural similarities with (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)phenylboronic acidTrifluoromethyl group on phenyl ringStrong electron-withdrawing effect enhances reactivity
4-(Trifluoromethoxy)phenylboronic acidTrifluoromethoxy group on phenyl ringIncreased solubility and potential for diverse applications
3-Methylphenylboronic acidMethyl group on phenyl ringLacks fluorinated substituents; less reactive in certain contexts

The uniqueness of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid lies in its specific combination of methyl and trifluoromethoxy groups, which may confer distinct reactivity patterns not observed in other similar compounds.

Wikipedia

[3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid

Dates

Modify: 2023-08-16

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